

# Chemical structure and properties of MAX-40279 hydrochloride

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Compound of Interest

Compound Name: MAX-40279 hydrochloride

Cat. No.: B15143482

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# In-Depth Technical Guide: MAX-40279 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MAX-40279 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting both FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR) kinases.[1] [2] Developed for the potential treatment of acute myeloid leukemia (AML), MAX-40279 has demonstrated significant preclinical activity, including in models resistant to other FLT3 inhibitors.[2] Its dual-inhibitor nature and favorable pharmacokinetic profile, particularly its high concentration in bone marrow, suggest it may overcome resistance mechanisms observed with existing therapies.[2] This document provides a comprehensive overview of the chemical structure, properties, and preclinical data of MAX-40279 hydrochloride.

# **Chemical Structure and Properties**

MAX-40279 hydrochloride, also known as Nefextinib, is a thieno[3,2-d]pyrimidine derivative. [3]

Table 1: Chemical and Physical Properties of MAX-40279 Hydrochloride

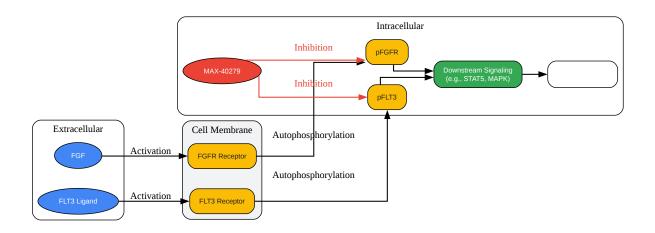


Property	Value
IUPAC Name	7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1- (piperidin-4-yl)-1H-pyrazol-4-yl)thieno[3,2- d]pyrimidin-2-amine hydrochloride
Molecular Formula	C22H24CIFN6OS
Molecular Weight	474.98 g/mol
CAS Number	2388506-51-0
Appearance	Solid
Storage Temperature	-20°C

### **Mechanism of Action**

MAX-40279 is a dual inhibitor of FLT3 and FGFR kinases, both of which are implicated in the pathogenesis of AML.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), becomes constitutively active, promoting uncontrolled proliferation of leukemic cells.[4] FGFR signaling has been identified as a potential resistance pathway to FLT3 inhibitors.[2] By simultaneously inhibiting both FLT3 and FGFR, MAX-40279 aims to provide a more durable response and overcome this resistance mechanism.[1][2] Preclinical studies have shown that MAX-40279 is effective against wild-type FLT3 as well as clinically relevant mutants such as FLT3-ITD and FLT3-D835Y, the latter of which can confer resistance to other inhibitors like guizartinib and sorafenib.[2]





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MAX-40279 inhibits FLT3 and FGFR signaling pathways.

# Preclinical Pharmacology Enzymatic Activity

While specific IC<sub>50</sub> values from the primary literature are not publicly available, preclinical evaluations have confirmed that MAX-40279 is a potent inhibitor of wild-type FLT3, FLT3-ITD, and the resistance mutant FLT3-D835Y. It also demonstrates potent inhibitory activity against FGFR subtypes 1, 2, and 3.[2]

Table 2: Kinase Inhibition Profile of MAX-40279 (Qualitative)



Kinase Target	Inhibition
FLT3-wt	Potent
FLT3-ITD	Potent
FLT3-D835Y	Potent
FGFR1	Potent
FGFR2	Potent
FGFR3	Potent

# **Cellular Activity**

MAX-40279 has demonstrated significant anti-proliferative effects in AML cell lines. It effectively inhibits the growth of MV4-11 cells, which harbor the FLT3-ITD mutation, and KG-1 cells, which are known to have FGFR pathway activation.[2]

#### **Pharmacokinetics**

Pharmacokinetic studies in Sprague-Dawley (SD) rats have shown that MAX-40279 is orally bioavailable.[2] A key finding from these studies is that the concentration of MAX-40279 is significantly higher in the bone marrow compared to the plasma, which is highly advantageous for treating a hematological malignancy like AML.[2]

## **In Vivo Efficacy**

In preclinical xenograft models, orally administered MAX-40279 has shown significant antitumor activity. In mice bearing tumors derived from the human AML cell lines MV4-11 (FLT3-ITD) and KG-1 (FGFR driven), MAX-40279 treatment led to substantial tumor growth inhibition. Dosing regimens of 12 mg/kg, administered orally twice daily for 21-28 days, resulted in significant tumor growth inhibition without notable toxicity or body weight loss in the animals.[3]

# **Experimental Protocols**

The following are generalized protocols based on standard methodologies for the types of experiments conducted with MAX-40279.



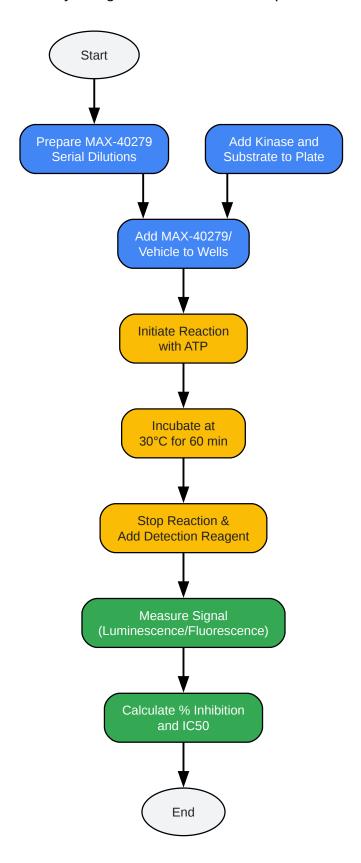
# **Kinase Enzymatic Assay (General Protocol)**

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

- Reagents and Materials:
  - Recombinant human FLT3 or FGFR kinase
  - Kinase-specific substrate (e.g., a synthetic peptide)
  - ATP (Adenosine triphosphate)
  - MAX-40279 hydrochloride at various concentrations
  - Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
  - Detection reagent (e.g., ADP-Glo<sup>™</sup>, Z'-LYTE<sup>™</sup>)
  - 384-well microplates
- Procedure:
  - Prepare serial dilutions of MAX-40279 hydrochloride in DMSO and then in kinase assay buffer.
  - 2. Add the kinase and its specific substrate to the wells of a microplate.
  - 3. Add the diluted MAX-40279 or vehicle control (DMSO) to the respective wells.
  - 4. Initiate the kinase reaction by adding ATP.
  - 5. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
  - 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
  - 7. Measure the signal (luminescence or fluorescence) using a plate reader.



8. Calculate the percentage of kinase inhibition for each concentration of MAX-40279 and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.





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Workflow for a typical in vitro kinase inhibition assay.

# **Cell Proliferation Assay (General Protocol)**

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

- Reagents and Materials:
  - AML cell lines (e.g., MV4-11, KG-1)
  - Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
  - MAX-40279 hydrochloride at various concentrations
  - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
  - 96-well cell culture plates
- Procedure:
  - 1. Seed the AML cells into the wells of a 96-well plate at a predetermined density.
  - 2. Allow the cells to adhere or stabilize for a few hours or overnight.
  - 3. Prepare serial dilutions of MAX-40279 hydrochloride in the cell culture medium.
  - 4. Add the diluted compound or vehicle control to the respective wells.
  - 5. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO<sub>2</sub> incubator.
  - Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
  - 7. Measure the absorbance or luminescence using a plate reader.



8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI<sub>50</sub> (concentration for 50% growth inhibition).

# **Xenograft Animal Model (General Protocol)**

This protocol describes a general procedure for evaluating the in vivo efficacy of an anti-cancer agent in a mouse xenograft model. All animal procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

- Materials:
  - Immunocompromised mice (e.g., NOD/SCID or NSG)
  - Human AML cells (e.g., MV4-11 or KG-1)
  - Matrigel (optional, to aid tumor formation)
  - MAX-40279 hydrochloride formulated for oral gavage
  - Vehicle control for oral gavage
  - Calipers for tumor measurement
- Procedure:
  - 1. Subcutaneously inject a suspension of human AML cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
  - 2. Monitor the mice regularly for tumor growth.
  - 3. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - 4. Administer **MAX-40279 hydrochloride** or vehicle control orally (e.g., by gavage) at the specified dose and schedule (e.g., 12 mg/kg, twice daily).
  - 5. Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., 2-3 times per week).



- 6. Continue treatment for the specified duration (e.g., 21-28 days).
- 7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, biomarker analysis).
- 8. Compare the tumor growth between the treated and control groups to determine the in vivo efficacy.

### Conclusion

MAX-40279 hydrochloride is a promising dual FLT3/FGFR inhibitor with a compelling preclinical profile for the treatment of AML. Its ability to inhibit key resistance pathways and its favorable distribution to the bone marrow highlight its potential as a next-generation targeted therapy. Further clinical investigation is warranted to establish its safety and efficacy in patients. The first-in-human Phase I clinical trial of MAX-40279 in patients with relapsed or refractory AML was initiated to evaluate its safety, tolerability, and to determine the maximum tolerated dose.[4]

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